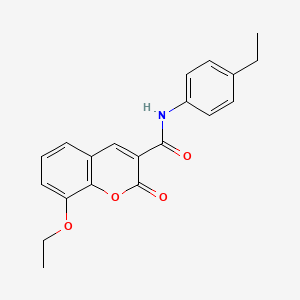

8-ethoxy-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

8-ethoxy-N-(4-ethylphenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-3-13-8-10-15(11-9-13)21-19(22)16-12-14-6-5-7-17(24-4-2)18(14)25-20(16)23/h5-12H,3-4H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGYWPQWSFOZHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OCC)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base such as potassium carbonate.

Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached through a Friedel-Crafts alkylation reaction using ethylbenzene and a Lewis acid catalyst like aluminum chloride.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with an appropriate amine, such as 4-ethylphenylamine, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy or ethylphenyl groups, using nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-ethoxy-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Coumarin Derivatives

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide ():

This compound shares the 2-oxo-2H-chromene-3-carboxamide backbone but differs in the substituents. The carboxamide is linked to a 4-methoxyphenethyl group instead of a 4-ethylphenyl. The methoxy group (-OCH₃) is electron-donating, which may enhance solubility compared to the ethyl group (-CH₂CH₃). Synthesis involves ethyl 2-oxo-2H-chromene-3-carboxylate as a precursor, similar to methods for other coumarin carboxamides .- Synthesized via two methods: (A) acetic acid/sodium acetate reflux (yield: 86%) and (B) dioxane/HCl reflux (yield: 86%). The sulfamoyl group may confer distinct biological activity, such as enzyme inhibition .

- 8-allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide (): Features an allyl (-CH₂CH=CH₂) group at position 8 and a 4-fluorophenyl (-C₆H₄F) substituent. This contrasts with the ethoxy group’s electron-donating and steric effects .

Heterocyclic Analogues

- 4-(3-Coumarinyl)-3-benzyl-4-thiazolin-2-one benzylidenehydrazones (): These hybrid compounds fuse coumarin with a thiazolinone ring. Unlike the carboxamide-linked ethylphenyl group, the thiazolinone moiety introduces a sulfur atom and additional hydrogen-bonding sites. Such structural modifications correlate with antituberculosis activity against Mycobacterium tuberculosis H37Rv .

- Its imidazolidinone core exhibits central nervous system (CNS) activity, suggesting that the ethylphenyl group may contribute to bioactivity in diverse scaffolds .

Research Findings and Implications

- Substituent Effects: Ethoxy vs. Allyl groups introduce steric bulk and reactivity . Ethylphenyl vs. Fluorophenyl: The ethyl group increases lipophilicity, favoring membrane permeability, while fluorine enhances metabolic stability and electrostatic interactions .

Biological Activity :

Synthesis :

Crystallography :

- Hydrogen-bonding patterns () and crystallographic software (SHELX, ) are critical for elucidating structure-property relationships. For example, sulfanyl-substituted compounds () exhibit distinct crystal packing due to sulfur’s van der Waals radius .

Biological Activity

8-ethoxy-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene derivative class. Chromenes are recognized for their diverse biological activities and potential therapeutic applications. This particular compound has garnered attention due to its unique structural features, including an ethoxy group, an ethylphenyl group, and a carboxamide group, which may enhance its chemical and biological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 295.35 g/mol. The compound's structure can be visualized as follows:

Structural Features

| Feature | Description |

|---|---|

| Ethoxy Group | Enhances solubility and alters electronic properties. |

| Ethylphenyl Group | Contributes to hydrophobic interactions and potential receptor binding. |

| Carboxamide Group | May participate in hydrogen bonding, influencing biological activity. |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially impacting processes such as drug metabolism and detoxification.

- Receptor Modulation : It can modulate the activity of receptors on cell surfaces, influencing signal transduction pathways.

- Gene Expression Regulation : The compound may affect the expression of genes involved in various biological processes, including inflammation and cell proliferation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of chromene derivatives, including this compound. Although specific data on this compound's antimicrobial activity is limited, related compounds have demonstrated significant inhibitory effects against various pathogens.

Case Study: Antimicrobial Evaluation

In a comparative study of chromene derivatives, it was found that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli. These findings suggest that modifications to the chromene structure can enhance antimicrobial efficacy.

Neuroprotective Effects

Chromene derivatives are also being explored for their neuroprotective properties. For instance, compounds similar to this compound have shown promise in inhibiting β-amyloid aggregation, a key factor in Alzheimer's disease pathology.

Case Study: Neuroprotective Evaluation

In vitro studies have indicated that certain chromene derivatives significantly protect neuronal cells from oxidative stress-induced damage. These compounds were found to inhibit acetylcholinesterase (AChE) activity, suggesting potential applications in treating neurodegenerative disorders.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other chromene derivatives:

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| 8-methoxy-N-(4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide | Methoxy instead of ethoxy; nitrophenyl group | Exhibits different electronic properties; potential AChE inhibition |

| 8-hydroxy-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide | Hydroxy group at 8-position; bromophenyl group | Potentially different reactivity; antioxidant properties |

| N-(1,3-thiazol-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | Thiazole ring instead of ethylphenyl | Different biological activity due to thiazole presence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.